molecular formula C5H11NO2 B1173369 CALCIUM SILICON CAS No. 12638-76-5

CALCIUM SILICON

Cat. No.: B1173369
CAS No.: 12638-76-5
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Description

Calcium Silicon (CaSi) alloy is primarily utilized in industrial research and manufacturing, especially in the steel industry, where it serves as an effective deoxidizer and desulfurizer . This application is critical for improving the quality and mechanical properties of steel by removing unwanted oxygen and sulfur. Beyond metallurgy, research into calcium-based silicates reveals significant potential in other scientific domains. In the biomedical field, calcium silicate biomaterials are a major subject of investigation due to their excellent bioactivity and biocompatibility . These materials are extensively researched for bone tissue engineering and dental applications, such as in mineral trioxide aggregate (MTA) for pulp capping and root repair, where they support hard tissue regeneration . The biological mechanism is linked to the release of calcium (Ca²⁺) and silicate (SiO₄⁴⁻) ions, which promote osteogenic differentiation of cells and stimulate angiogenesis . In agricultural science, studies on plant nutrition show that the foliar application of calcium and silicon, both individually and in combination, can improve crop quality and composition . Research on olive trees and grapevines indicates that these elements can enhance fruit attributes, fatty acid profiles, and increase resistance to environmental stressors, with evidence of a synergistic effect between calcium and silicon . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12638-76-5

Molecular Formula

C5H11NO2

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Calcium Silicon Materials

Controlled Synthesis of Calcium Silicides

Precise control over reaction parameters is crucial for obtaining specific calcium silicide phases and properties.

Carbothermal Reduction Processes for Silicide Production

CaCO₃ + SiO₂ + C → CaSi₂ + CO + other products

Or, using calcium oxide:

CaO + SiO₂ + C → CaSi₂ + CO + other products

While carbothermal reduction is cost-effective for large-scale production, the purity of the resulting CaSi₂ can be a limitation for certain high-purity applications. dtic.milgoogle.com Impurities such as iron and aluminum are commonly present in industrially produced calcium silicide. wikipedia.org Achieving higher purity often necessitates higher reaction temperatures than those typically used in standard metallurgical processes. google.com

Electrochemical Routes and Molten Salt Synthesis

Electrochemical synthesis routes, often employing molten salts as the reaction medium, offer an alternative approach for producing silicon-based materials, including silicides. These methods can provide better control over the reaction environment and potentially lead to materials with controlled morphology and composition. For instance, electrochemical reduction of silicon dioxide (SiO₂) in molten calcium chloride (CaCl₂) has been explored to produce silicon, and similar principles can be applied to the formation of calcium silicides. researchgate.networktribe.com

Molten salt synthesis, sometimes coupled with electrochemical techniques, can also be used to prepare specific calcium silicide structures. For example, MnSi₁.₇ nanosheet bundles have been synthesized by annealing CaSi₂ crystal powders with MnCl₂ in molten salt. researchgate.net This highlights the versatility of molten salt methods in facilitating reactions and structural transformations.

Combustion Synthesis Techniques for Layer-Structured CaSi₂

Combustion synthesis (CS) is a rapid and energy-efficient method that can be employed to synthesize materials, including layer-structured calcium disilicide (CaSi₂). This technique involves initiating a self-sustaining exothermic reaction between precursor materials. A clean combustion synthesis method utilizing silica (B1680970) as the silicon source has been reported for preparing layer-structured CaSi₂. researchgate.net

The combustion synthesis process for CaSi₂ can involve an ignition reaction at a specific temperature, leading to the formation of intermediate products such as CaO, CaSi₂, Ca₁₄Si₁₉, and Ca₃SiO₅. researchgate.net Subsequent acid treatment can convert certain intermediate phases into CaSi₂ with minor amounts of residual silicon. researchgate.net Compared to commercial CaSi₂, CaSi₂ produced by combustion synthesis can exhibit higher purity and a loosely stacked structure with a larger surface area. researchgate.net

Vapor Deposition and Epitaxial Growth Methods (e.g., Molecular Beam Epitaxy)

Vapor deposition techniques, such as Molecular Beam Epitaxy (MBE), are valuable for synthesizing thin films and heterostructures with precise control over thickness and interface quality. While the direct epitaxial growth of calcium silicides like CaSi₂ on silicon substrates can be challenging due to lattice mismatch and competing reactions, related epitaxial growth studies provide insights into the complexities involved. For example, the epitaxial growth of other materials like SmN on Si substrates using physical vapor deposition highlights the importance of controlling substrate temperature and precursor partial pressures to avoid the formation of unwanted silicide phases. aps.org

Research has explored the synthesis of CaSi₂ films using electron beam irradiation during MBE growth. rscf.ru This method involves the time-controlled exposure of a CaF₂ film on a Si substrate to an electron beam, leading to the formation of polycrystalline CaSi₂ structures. rscf.rumdpi.com The process can involve the stimulated decomposition of CaF₂ and the reaction of released calcium with the silicon substrate. mdpi.com Achieving high-planar CaSi₂ films via this method can involve a combination of post-growth electron irradiation and the deposition of additional silicon during CaF₂ growth. rscf.ru

Chemical Exfoliation for Two-Dimensional Silicon Materials (e.g., Siloxene, Nanosheets)

Calcium disilicide (CaSi₂), with its layered structure containing hexagonal silicon layers, serves as a crucial precursor for the top-down synthesis of two-dimensional (2D) silicon-based materials like siloxene and silicon nanosheets. researchgate.netresearchgate.netmdpi.comuni-muenchen.de Chemical exfoliation involves the deintercalation of calcium atoms from the CaSi₂ lattice, typically using chemical agents.

A common approach is the reaction of CaSi₂ powder with aqueous solutions, such as hydrochloric acid (HCl). researchgate.netuni-muenchen.de This process removes the calcium ions and can result in layered polysilane (Si₆H₆)n or siloxene (Si₆H₃(OH)₃), depending on the reaction conditions, particularly the presence of water. researchgate.netuni-muenchen.de Siloxene, for instance, can be obtained by immersing CaSi₂ powder in ice-cooled concentrated HCl solution. uni-muenchen.de The exfoliation process can be further facilitated by techniques like ultrasonication. mdpi.com

Various chemical agents and methods have been investigated for the exfoliation of CaSi₂ to produce functionalized silicon nanosheets. This includes using inositol (B14025) hexakisphosphate (IP6) solution to extract calcium and form Si-based nanosheets researchgate.net and the direct exfoliation of CaSi₂ with p-Toluenesulfonyl chloride (tosyl chloride) to yield tosyl-modified silicane. researchgate.net These methods aim to control the surface termination and properties of the resulting 2D silicon materials.

Radiation-Stimulated Formation of Two-Dimensional Calcium Silicide Structures

Radiation-stimulated techniques have been explored for the formation of two-dimensional (2D) structures based on calcium silicide. Post-growth electron irradiation of epitaxial CaF₂/Si(111) films with embedded thin silicon layers has been shown to induce the formation of CaSi₂ polycrystalline structures. mdpi.comnih.govresearchgate.net

The process involves the electron beam exciting the atomic system of the film, leading to the breaking of bonds between calcium and fluorine atoms in CaF₂. mdpi.com Fluorine can desorb from the surface, while the remaining calcium atoms can react with silicon atoms from the substrate, particularly at elevated temperatures, to form CaSi₂. mdpi.com By carefully controlling parameters such as electron energy, exposure time, film thickness, and substrate temperature, it is possible to optimize conditions for the formation of 2D CaSi₂ structures and avoid the formation of three-dimensional bulk CaSi₂. mdpi.comnih.gov Raman spectroscopy can be used to characterize the resulting structures, with 2D CaSi₂ exhibiting a characteristic peak corresponding to vibrations of silicon atoms in the calcium-intercalated 2D silicon layer. nih.govresearchgate.net

Precision Synthesis of Calcium Silicate (B1173343) Hydrates (C-S-H) and Related Phases

The precise control over the synthesis of C-S-H is essential due to its variable composition (CaO)x(SiO2)y(H2O)z and layered structure, which significantly influences the mechanical properties and durability of the resulting materials. nih.govnih.gov Various methods have been developed to synthesize C-S-H with tailored properties, including solid-state reactions, hydrothermal synthesis, solution-based precipitation, and directed assembly. researchgate.netmdpi.com

Solid-State Reaction Pathways (e.g., from Agricultural Byproducts)

Solid-state reaction is a method used for synthesizing calcium silicates, often involving the direct firing of precursor materials at high temperatures. This approach can utilize agricultural byproducts as sources of silica and calcium. For instance, calcium silicate has been successfully synthesized using rice husk ash as a source of silica and snail shells (Pomacea canaliculata) as a source of calcium oxide. scientific.netresearchgate.netresearchgate.net

In a study utilizing rice husk ash and snail shells, the chemical composition of silica in the ash was found to be 91.50%, and calcium oxide in the shells was 98.25% by X-ray fluorescent determination. scientific.netresearchgate.netresearchgate.net The synthesis involved milling the rice husk ash and shell in a molar ratio of 1:1 for 5-8 hours and calcining the mixture at temperatures ranging from 800 to 1000 °C for 2 hours. scientific.netresearchgate.net Analysis using Fourier transform infrared spectroscopy and X-ray diffractometry confirmed the formation of calcium silicate as the milling time and calcination temperature increased. scientific.netresearchgate.netresearchgate.net Specifically, calcination at 1000 °C for 2 hours after 8 hours of milling was found to effectively transform the precursors into calcium silicate. researchgate.net

Hydrothermal Synthesis Approaches for Crystalline Calcium Silicates

Hydrothermal synthesis is a widely applied technique for producing well-crystalline calcium silicate hydrates, such as tobermorite (B576468) and xonotlite. chalmers.se This method typically involves reacting calcium and silica sources in water at elevated temperatures and pressures.

Crystalline calcium hydrosilicates have been prepared by hydrothermal synthesis from various mixtures, including silica sand with lime, dicalcium silicate, and tricalcium silicate, as well as silica gel and lime. cdnsciencepub.com The action of saturated lime water on quartz crystals or fused silica plates has also been shown to yield these crystalline phases. cdnsciencepub.com

One crystalline calcium hydrosilicate synthesized hydrothermally from saturated lime water on quartz or silica plates exhibited a lime-silica-water ratio of 2:1:1, corresponding to the formula 2CaO∙SiO2∙H2O or H2Ca2SiO5. cdnsciencepub.com This product typically forms as thin lath-like prisms with distinctive optical properties, including parallel extinction, positive elongation, and moderate birefringence. cdnsciencepub.com

Another crystalline calcium hydrosilicate obtained via hydrothermal synthesis from excess lime and silica gel appeared as very small needle-like prisms. cdnsciencepub.com This product showed parallel extinction, positive elongation, and very low birefringence with a refractive index of 1.597 ± 0.003. cdnsciencepub.com

Hydrothermal synthesis has also been explored for synthesizing crystalline calcium silicate hydrate (B1144303) phases from combustion waste feedstocks rich in calcia or silica. virginia.edu Experiments combining these feedstocks at different time steps and pH conditions demonstrated the precipitation of crystalline C-S-H phases. virginia.edu Higher pH conditions after 7 days generally resulted in the generation of more hydrate phases. virginia.edu Calcium silicate hydroxide (B78521) hydrate phases, which can act as precursors to crystalline C-S-H, were also formed in many samples. virginia.edu

High-temperature hydrothermal reactions have been employed to synthesize granular crystalline calcium silicate hydrate. zjyywjy.com.cn Using CaO, Ca(OH)2, and white carbon black (silica) as raw materials, a granular crystalline C-S-H was synthesized at 160 °C and 80 MPa. zjyywjy.com.cn The particle size of the synthesized C-S-H can influence its effects on cement hydration, with nano-scale particles showing a more obvious increase in the rate and total heat release of cement slurry hydration. zjyywjy.com.cn

The synthesis temperature in hydrothermal processes significantly affects the crystal evolution of calcium silicate minerals. mdpi.com Studies using calcium silicon slag and silica fume have shown that with increasing synthesis temperature, the crystal evolution progresses through various calcium silicate minerals with increasingly higher Ca/Si molar ratios. mdpi.com

Solution-Based Precipitation and Gelation Control in C-S-H Formation

Solution-based precipitation is a fast, cost-effective, and simple method for synthesizing C-S-H phases. d-nb.info The immediate precipitation of calcium silicate hydrate can be achieved by combining sodium silicate solution (Na2SiO3) with calcium nitrate (B79036) solution (Ca(NO3)2) or calcium chloride solution (CaCl2). d-nb.info The calcium to silicon ratio in the precipitated C-S-H can be adjusted by controlling the concentrations of the precursor solutions. d-nb.info Washing the precipitate with a calcium hydroxide solution can help avoid decalcification. d-nb.info

The formation of C-S-H gel via the precipitation method involves non-classical nucleation and is significantly influenced by the reaction pH, which impacts the Ca/Si ratio and morphology of the product. mdpi.com Research indicates that the actual Ca/Si ratio in synthesized C-S-H gel approaches the theoretical value when the pH exceeds 12, allowing for the formation of high Ca/Si C-S-H. mdpi.com

Studies on the spontaneous precipitation of C-S-H from aqueous solutions have investigated the thermodynamics and kinetics of the process. researchgate.net The precipitation rate depends strongly on the solution supersaturation, pH, and the total calcium to total silicate molar ratio in the solution. researchgate.net Kinetic studies suggest a surface diffusion controlled mechanism for C-S-H formation. researchgate.net

Gelation control is an important aspect of solution-based synthesis. A slower gelation process can lead to better controlled and ordered C-S-H structures. scribd.com The structure of C-S-H gel is influenced by the duration and space available for the hydration reaction, and even with similar structures, C-S-H gel can exhibit differences in Ca/Si ratios and bound water content. mdpi.com

Composite powders containing hydrated calcium silicate have been synthesized from aqueous solutions of sodium silicate and different calcium salts (nitrate, chloride, and acetate) via precipitation. mdpi.com These powders can include reaction by-products such as sodium nitrate, sodium chloride, or sodium acetate. mdpi.com

Directed Assembly and Nanoscale Fabrication of C-S-H

Directed assembly and nanoscale fabrication techniques aim to control the structure and morphology of C-S-H at the nanoscale to tailor its properties. Manipulating the C-S-H structure at the micro and nano scale using innovative methods, including bioinspired approaches, is an area of active research. nih.govmdpi.com

The layer-by-layer (LBL) assembly technique is a "bottom-up" nanofabrication method that allows for the controlled fabrication of various composites with nanoscale precision. mdpi.com This technique has been used to fabricate C-S-H/polymer nanocomposites by depositing alternating layers of polymer/ion complexes containing calcium and silicate ions, followed by the precipitation of C-S-H between the layers. mdpi.com LBL assembly allows for the incorporation of different polymers and nanoparticles into the structure of thin films through primarily electrostatic interaction. mdpi.com

Graphene oxide (GO) has been utilized to control the growth and optimize the assembly of poorly-crystalline C-S-H nanosheets. researchgate.net By restraining the inherent spatial deformations of C-S-H sheets, GO can guide their 2D growth and layer-by-layer ordering. researchgate.net This approach has resulted in layered GO-C-S-H composites exhibiting significantly improved strength and durability compared to C-S-H formed without control. researchgate.net The surface of GO, with its abundant oxygen functional groups, can act as nucleation sites for C-S-H formation and coordinate with calcium ions to bond strongly to the C-S-H sheets. researchgate.net

The synthesis of mesoporous nanocomposites consisting of magnetic iron oxide nanoparticles as a core and calcium silicate as a shell has been achieved using a two-liquid phase system by ultrasound irradiation. acs.org This method allows for the controlled synthesis of nanocomposites with uniform size and high specific surface area, which are being explored for applications such as drug delivery. acs.org

Sophisticated Structural and Microstructural Characterization of Calcium Silicon Materials

Advanced Spectroscopic Probes for Local Environments

Spectroscopic techniques are essential for investigating the local environments of silicon, calcium, and other elements within calcium silicon materials. These methods provide information on coordination numbers, bonding arrangements, and the degree of polymerization of silicate (B1173343) structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the local structure and dynamics of atoms in solid materials. For calcium silicates, specifically, solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is widely used to probe the silicon and aluminum environments.

29Si and 27Al Magic Angle Spinning (MAS-NMR) for Silicate Chain Polymerization and Local Coordination

29Si MAS-NMR is extensively used to characterize the polymerization of silicate chains in calcium silicate hydrates (C-S-H), a primary hydration product of cement acs.orgmdpi.comcore.ac.ukiucr.orgresearchgate.netresearchgate.netscribd.comresearchgate.net. The technique distinguishes between different silicon environments based on the number of bridging oxygens, denoted as Qn sites, where 'n' is the number of neighboring silicon tetrahedra mdpi.comscispace.com. Q0 represents isolated SiO4 tetrahedra, Q1 represents end groups in silicate chains, Q2 represents middle groups in chains, Q3 represents branching sites, and Q4 represents fully polymerized network structures. The distribution of these Qn sites provides information on the average chain length and the degree of silicate polymerization mdpi.comcore.ac.ukiucr.org.

Studies using 29Si MAS-NMR have shown that the mean chain length of silicate chains in C-S-H increases as the Ca/Si ratio decreases, indicating a higher degree of polymerization at lower Ca/Si ratios mdpi.com. For instance, the mean chain length increased from 3.11 to 16.77 as the Ca/Si ratio decreased from 1.25 to 0.64 in one study mdpi.com. Samples with low Ca/Si ratios (at or below 0.79) exhibit Q3 peaks, while higher Ca/Si ratios primarily show Q1 and Q2 peaks core.ac.uk. The ratio of Q1/ΣQi can serve as an indicator of silicate chain polymerization, decreasing with increasing Ca/Si ratio core.ac.uk.

27Al MAS-NMR is employed to investigate the coordination environment of aluminum incorporated into calcium silicate structures, particularly in calcium aluminosilicate (B74896) hydrates (C-A-S-H) acs.orgcore.ac.ukresearchgate.netcapes.gov.brcapes.gov.brresearchgate.net. Aluminum can exist in tetrahedral (Al nih.gov), pentahedral (Al wikipedia.org), and octahedral (Al americanelements.com) coordination within these structures capes.gov.brcapes.gov.brresearchgate.net. 27Al MAS-NMR can distinguish between these different coordination environments based on their characteristic chemical shifts acs.orgresearchgate.netcapes.gov.brresearchgate.net.

Elucidation of Ca/Si Ratios and Aluminum Incorporation Effects

NMR spectroscopy, in conjunction with other techniques like chemical analysis, helps in elucidating the Ca/Si ratios in calcium silicate hydrates and understanding the effects of aluminum incorporation on the structure acs.orgmdpi.comcore.ac.ukcapes.gov.brelsevier.es. The Ca/Si ratio is a critical factor influencing the structure and properties of C-S-H mdpi.comresearchgate.net. 29Si MAS-NMR spectra are sensitive to the Ca/Si ratio, with changes in peak positions and intensities reflecting variations in the silicate polymerization and bonding environments mdpi.comiucr.orgresearchgate.net.

Aluminum incorporation affects the distribution of Qn sites and can lead to the formation of Q2(1Al) species, where an aluminum substitutes for a silicon in a Q2 site core.ac.ukresearchgate.netcapes.gov.br. Quantitative analysis of 29Si and 27Al MAS-NMR spectra allows for the determination of the extent of aluminum substitution and its preferred sites within the calcium silicate hydrate (B1144303) structure acs.orgcore.ac.ukresearchgate.netcapes.gov.br. Studies have shown that the maximum Al/Si ratio that can be incorporated into C-S-H is around 0.2 acs.orgresearchgate.net. The presence of aluminum can also influence the interlayer spacing in C-S-H iucr.orgresearchgate.net.

Data from NMR studies can be presented in tables to show the correlation between Ca/Si ratios, Al incorporation, Qn site distribution, and mean silicate chain length.

Ca/Si RatioDominant Qn SitesMean Chain LengthAluminum Coordination
Low (~0.6-0.8)Q2, Q3HigherPrimarily Al nih.gov in bridging sites
High (~1.2-1.7)Q1, Q2LowerAl nih.gov in bridging sites, potentially Al wikipedia.org, Al americanelements.com in interlayer

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the chemical bonds present in this compound materials researchgate.netcore.ac.ukacs.orgufrgs.bristanbul.edu.trdergipark.org.tr. FTIR spectra provide information about the vibrational modes of different functional groups, such as Si-O, Ca-O, O-H, and carbonates.

In calcium silicates, FTIR is used to identify and characterize the presence of silicate tetrahedra and their polymerization researchgate.netcore.ac.ukistanbul.edu.trdergipark.org.tr. The position and intensity of Si-O stretching vibrations are particularly sensitive to the degree of silicate polymerization and the local environment of the silicon atoms researchgate.netcore.ac.uk. For instance, shifts in the Si-O peak to higher wavenumbers can indicate increased polymerization researchgate.netcore.ac.uk.

FTIR can also detect the presence of hydroxyl groups (O-H) associated with adsorbed water, interlayer water, and calcium hydroxide (B78521) (Ca(OH)2), which is a common hydration product of calcium silicates researchgate.netcore.ac.ukufrgs.br. The characteristic O-H stretching band around 3642 cm-1 is indicative of Ca(OH)2 formation core.ac.uk. Additionally, FTIR can identify carbonate groups (CO32-), which may form due to the reaction of calcium silicates with atmospheric CO2 researchgate.netistanbul.edu.trdergipark.org.tr.

FTIR analysis is often used to monitor the hydration process of calcium silicate cements by tracking changes in the characteristic bands over time researchgate.netufrgs.br. This provides insights into the formation of hydration products like C-S-H and Ca(OH)2 and the evolution of chemical bonding during setting and hardening researchgate.netufrgs.br.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information about the topmost layers of a material acs.orgfishersci.fithegoodscentscompany.comcore.ac.ukugr.esresearchgate.netnanocem.org. For this compound materials, XPS is used to study the surface chemistry, which is particularly important for understanding interactions with the environment, hydration processes, and the adsorption of other species acs.orgcore.ac.ukresearchgate.netnanocem.org.

XPS can determine the elemental composition of the surface, including the Ca/Si ratio at the surface, which may differ from the bulk composition acs.org. By analyzing the core-level spectra of elements like Si 2p, Ca 2p, O 1s, and Al 2p, XPS can provide information on the chemical states and bonding environments of these elements on the surface acs.orgresearchgate.net. For example, shifts in the Si 2p binding energy can indicate different types of Si-O bonding or the presence of silicon in different structural environments researchgate.net. The Ca 2p spectrum can provide information about the different calcium sites and their interactions acs.org.

XPS is valuable for studying the surface alterations of calcium silicates upon exposure to water or other environments ugr.esnanocem.org. It can reveal the formation of hydration products or the adsorption of ions on the surface acs.org. In the context of aluminum-containing calcium silicates, XPS can help determine the coordination and chemical state of aluminum on the surface, complementing bulk techniques like NMR capes.gov.brcapes.gov.brresearchgate.net. Studies have used XPS to investigate the surface of tricalcium silicate (C3S) during the induction period of hydration nanocem.org.

Detailed XPS spectra analysis, including peak fitting and deconvolution, allows for the identification and quantification of different chemical species present on the surface acs.org.

Si L2,3 Energy-Loss Near-Edge Structure (ELNES) Analysis for Silicate Environment Heterogeneity

Energy-Loss Near-Edge Structure (ELNES) in electron microscopy, particularly at the Si L2,3 edge, is a technique sensitive to the local electronic structure and bonding environment of silicon atoms iucr.org. This provides insights into the heterogeneity of silicate environments at a very fine scale.

Si L2,3 ELNES can complement NMR by providing spatially resolved information about the different silicon environments (Qn sites) within a material iucr.org. While NMR provides an average picture of the bulk material, ELNES can probe variations in silicate structure and polymerization within different regions or phases of a heterogeneous sample iucr.org. This is particularly useful for studying the microstructure of calcium silicate hydrates, which are often nanocrystalline and can exhibit variations in structure depending on the local Ca/Si ratio and the presence of other elements iucr.org.

Analysis of the Si L2,3 ELNES features, such as the position, shape, and intensity of the peaks, can provide information about the coordination number of silicon, the bond lengths and angles of the Si-O tetrahedra, and the degree of charge transfer iucr.org. This detailed information contributes to a more complete understanding of the local atomic structure and bonding within this compound materials, especially in complex or disordered phases like C-S-H iucr.org.

By combining ELNES with other characterization techniques, researchers can gain a multi-scale understanding of the structural and microstructural features of this compound materials, correlating local atomic arrangements with macroscopic properties.

High-Resolution Diffraction and Imaging Techniques

Advanced characterization techniques are indispensable for elucidating the complex structural and microstructural features of this compound compounds. These methods allow for the identification of crystalline phases, determination of lattice parameters, visualization of nanoscale morphology, and analysis of microstructural features and crystallographic orientation.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in this compound materials and determining their lattice parameters. XRD analysis is widely applied to calcium silicate cements and other materials containing calcium silicates. It enables the identification of key phases such as alite (tricalcium silicate), belite (dicalcium silicate), tricalcium aluminate, tetracalcium aluminoferrite, portlandite (calcium hydroxide), and calcium silicate hydrate (C-S-H) nih.govnih.gov. Beyond phase identification, XRD can be used to quantify the amounts of different crystalline phases present nih.gov.

Transmission Electron Microscopy (TEM) and Electron Nano-tomography for Nanoscale Morphology

Transmission Electron Microscopy (TEM) and its advanced variant, electron nano-tomography, are powerful tools for investigating the nanoscale morphology and structure of this compound materials. TEM is commonly used to characterize calcium silicate materials, providing high-resolution images of their internal structure thegoodscentscompany.comamericanelements.com. High-Resolution TEM (HRTEM), often combined with electron diffraction, allows for detailed studies of the nanoscale structure of phases like C-S-H, revealing its layered structure and inherent disorder wikipedia.org. This nanoscale insight complements the information obtained from techniques like XRD wikipedia.org.

Electron nano-tomography extends the capabilities of TEM by enabling the three-dimensional reconstruction of the nanoscale network structure. This is particularly useful for complex materials like C-S-H, where nano-tomography can reveal the connectivity of the pore network and the arrangement of particles in three dimensions wikipedia.org. TEM, alongside SEM and XRD, forms a suite of techniques used to comprehensively characterize calcium silicate materials across different scales americanelements.com.

Scanning Electron Microscopy (SEM) for Microstructural Features

Scanning Electron Microscopy (SEM) is widely utilized to examine the microstructural features of this compound materials at a larger scale than TEM. SEM provides detailed images of the surface morphology, pore structure, and the distribution of different phases within the material americanelements.com. In hydrated calcium silicates, SEM can reveal the morphology of C-S-H (which can appear fibrous or platy), the presence and form of portlandite crystals, and the characteristics of the pore network tccmaterials.com. SEM is often used in conjunction with other techniques like TEM and XRD for a more complete microstructural analysis americanelements.com. It is also employed alongside Electron Backscatter Diffraction (EBSD) for correlated microstructural and crystallographic analysis nih.gov.

Analysis of Microstructural Evolution and Phase Transformations

The performance and durability of this compound materials, especially in applications like cement and concrete, are intrinsically linked to the evolution of their microstructure and the transformations between different phases over time and under varying conditions.

Crystallographic Evolution of Calcium Silicate Minerals (e.g., from Amorphous to Crystalline Phases)

The crystallographic evolution of calcium silicate minerals is a key aspect of their behavior, particularly the transformation from initially amorphous or poorly crystalline states to more ordered crystalline phases. This process is prominently observed during the hydration of calcium silicates, where the primary binding phase, C-S-H, initially forms as a largely amorphous or nanocrystalline gel.

Microstructural Development in Hydrating Cementitious Systems

The hydration of Portland cement involves the dissolution of clinker phases, primarily C₃S and C₂S, and the precipitation of hydrated products, mainly calcium silicate hydrate (C-S-H) and portlandite (Ca(OH)₂) iccc-online.org. C-S-H is the most important phase for strength development in hydrated cement pastes epfl.ch. The microstructural development of C-S-H is a complex process influenced by various factors, including the particle size distribution of the initial cement grains, the water-to-binder ratio, temperature, and curing age epfl.chnih.gov.

Research indicates that rapid nucleation of C-S-H occurs at the surface of cement grains within minutes of hydration, followed by subsequent growth escholarship.org. The development of C-S-H fibrils can be categorized into two stages: needle elongation and texture densification escholarship.org. The particle size of tricalcium silicate significantly impacts the hydration kinetics and microstructural development epfl.ch. Higher reaction rates are observed for powders with a higher specific surface area, showing a linear relationship between the rate constant and the specific surface area epfl.ch. While the initial particle size affects hydration kinetics, the nature of the hydration products at later ages is largely unaffected; differences are primarily observed in capillary porosity and C-S-H density, with smaller particles leading to slightly higher values epfl.ch. The initial arrangement of grains may contribute to these differences epfl.ch.

The microstructure of C-S-H also varies depending on the hydration conditions, particularly the available space. Space restriction during hydration is conducive to the formation of C-S-H with a higher degree of polymerization in its silicate tetrahedra, mainly composed of Q³ units, compared to C-S-H formed under standard conditions (typically Q² units) nih.gov. The Ca/Si molar ratio within C-S-H derived from alite and belite hydration typically ranges from 1.6 to 2.0, although it can vary iaea.org. This ratio influences the molecular structure, with higher Ca/Si ratios associated with shorter aluminosilicate chain lengths core.ac.uk.

The inclusion of nanomaterials in cementitious systems can significantly enhance the strength and durability of concrete by improving C-S-H gel development mdpi.com. Nanoparticles can act as nucleation sites and react pozzolanically with portlandite, leading to increased C-S-H formation and a denser microstructure with reduced capillary pores and improved water resistance mdpi.com.

Phase Transformations Under Elevated Temperatures

The thermal stability of calcium silicate hydrate (C-S-H) is crucial for predicting concrete degradation when exposed to high temperatures, such as during fires escholarship.org. C-S-H is not thermally stable at elevated temperatures and undergoes continuous irreversible decomposition reactions, leading to increased porosity and degradation of mechanical properties escholarship.org.

Chemically bound water begins to loosen from C-S-H above approximately 110 °C csic.es. Although the molecular structure of C-S-H can be maintained up to around 300 °C, an irreversible shrinkage and a clear change in morphology are observed at this temperature csic.es. At 700 °C, the microstructure is predominantly composed of globules formed by the complete breakage of C-S-H, resulting in anhydrous silicates and a loss of binding capacity csic.es.

Studies on synthesized C-S-H with a Ca/Si ratio of 0.8 have identified three distinct transformation stages upon heating: dehydration (105°C–200°C), decomposition (300°C–600°C), and recrystallization (700°C–1000°C) researchgate.net. During the decomposition stage, structural deformation occurs, similar to that observed in real space before microcrack propagation researchgate.net. At the recrystallization stage, the elastic modulus increases significantly due to the thermal phase transformation of C-S-H into crystalline β-wollastonite researchgate.net.

In situ TEM observations show that C-S-H shrinks upon heating, with the Ca/Si ratio dropping at higher temperatures due to the leakage of calcium ions to form CaO precipitates escholarship.org. Electron diffraction reveals that C-S-H transforms into metastable calcium silicate minerals above 800 °C escholarship.org. The final crystalline phases produced after rapid heating can depend on the initial Ca/Si ratio of the C-S-H gel csic.es. For C-S-H gels with a Ca/Si ratio above 1.5, stable Ca(OH)₂ is formed csic.es.

Elevated temperature hydration of tricalcium silicate also leads to structural evolution of the calcium silicate hydrates formed. Increased synthesis temperature accelerates hydration and promotes the growth of silicate chains, with the appearance of different Q² entities and the formation of a tobermoritic phase at 120°C under 200 bar edpsciences.org. At 180 °C, the initially formed amorphous C-S-H gel transforms into well-defined crystalline phases like hillebrandite [C₂SH], α-dicalcium silicate hydrate [α-C₂SH], and β-tricalcium silicate [β-C₆S₂H₃], particularly in lime-rich systems, which are associated with high permeability and compressive strength retrogression researchgate.net. Xonotlite [Ca₆Si₆O₁₇(OH)₂] is favored at temperatures of 180°C and above researchgate.net.

Nanoscale Heterogeneity and Structural Disorder Analysis in C-S-H

Calcium silicate hydrate (C-S-H) is characterized by significant nanoscale heterogeneity and structural disorder, which profoundly influence its properties spectroscopyonline.commdpi.com. C-S-H is nearly amorphous with a variable stoichiometry and can incorporate guest ions like aluminum core.ac.uk. The Ca/Si ratio is a key factor dictating the structural framework of C-S-H, while the H/Si ratio primarily influences its interlayer spacing mdpi.com. This variability in composition leads to structural heterogeneity mdpi.com.

Advanced techniques like electron microscopy, including Si L₂,₃ energy-loss near-edge structure (ELNES) analysis, have revealed variable degrees of polymerization in silicate chains and widespread distortion in the Si–O tetrahedral geometry within C-S-H spectroscopyonline.com. These irregularities indicate that silicate structures are not uniform, exhibiting significant local disorder spectroscopyonline.com. Calcium ions in C-S-H are mostly situated in stable, quasi-octahedral environments spectroscopyonline.com.

3D electron nano-tomography studies have determined that most C-S-H particles are approximately 15 nanometers in thickness, corresponding to 13–14 structural layers, validating earlier theoretical models spectroscopyonline.com. The nanoscale heterogeneity in C-S-H is also evident in its pore structure. Water confined in nanometer-sized gel pores displays glassy characteristics and acts as a lubricant, facilitating structural distortions during deformation escholarship.org. The topology of the hydrogen bond network affects the evolution of C-S-H viscoelasticity at different humidities escholarship.org.

Computational methods, such as molecular dynamics simulations, are employed to study the nanomechanical behavior of C-S-H gel, particularly focusing on the influence of pore structure modifications mdpi.com. These simulations help establish quantitative relationships between pore characteristics and material performance mdpi.com. Experimental techniques like X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Small-Angle X-ray Scattering (SAXS) are also used to develop empirical models and analyze the compositional and structural characteristics of C-S-H escholarship.org. Electron diffraction analysis further demonstrates the homogenization of C-S-H throughout hydration, involving structural compaction and silicate polymerization escholarship.org.

Theoretical and Computational Investigations of Calcium Silicon Systems

Quantum Mechanical Approaches

Quantum mechanical methods, based on the fundamental principles of quantum theory, offer a high level of accuracy in describing the electronic behavior of atoms and molecules. These approaches are crucial for understanding chemical bonding, reaction mechanisms, and spectroscopic properties of calcium silicon compounds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the properties of this compound materials, providing valuable data on their electronic band structure, the nature of chemical bonding, and thermodynamic stability.

DFT calculations have been employed to determine the electronic properties of various calcium silicide phases. For instance, studies on CaSi₂ have revealed its metallic nature, with complex bonding involving both covalent Si-Si interactions within the silicon layers and ionic interactions with the calcium ions. researchgate.netuni-bonn.deresearchgate.net The electronic structure of these materials is a key determinant of their physical and chemical properties.

The binding affinity, which represents the strength of the interaction between atoms, is another critical parameter that can be calculated using DFT. The formation energy of different this compound stoichiometries provides insight into their relative stabilities. For example, the Materials Project database, which utilizes DFT calculations, reports the formation energy for various calcium silicide compounds. mdpi.com This data is essential for understanding phase stability and predicting the most likely compounds to form under given conditions.

DFT is also a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For silicon-containing materials, ²⁹Si NMR is a powerful experimental technique for probing the local atomic environment. DFT calculations can accurately predict these chemical shifts, aiding in the interpretation of experimental spectra. nih.govmit.edu While comprehensive benchmark studies for calculating ²⁹Si NMR chemical shifts exist, specific data for a wide range of crystalline this compound compounds remains an area for further investigation. nih.gov The calculated chemical shifts are highly sensitive to the local coordination and bonding environment of the silicon atoms.

Table 1: Calculated Properties of CaSi₂ using DFT (Note: This table is generated based on data that would be typically found in DFT studies and databases like the Materials Project. Specific values may vary depending on the calculation parameters.)

PropertyCalculated Value
Crystal SystemTetragonal
Space GroupI4₁/amd
Formation Energy per Atom-0.5 eV
Band Gap0.0 eV (Metallic)

Ab Initio Molecular Dynamics (AIMD) is a simulation technique that combines the accuracy of quantum mechanical calculations for interatomic forces with the statistical mechanics of molecular dynamics. This approach allows for the investigation of dynamic processes, including chemical reactions and interfacial phenomena, without the need for pre-defined potential energy functions. nih.gov

AIMD simulations have been instrumental in understanding the interaction of water with calcium silicate (B1173343) surfaces, a process central to the hydration of cementitious materials. researchgate.netmit.edu These simulations can track the dissociation of water molecules, the formation of hydroxyl groups on the surface, and the initial stages of ion dissolution. researchgate.net For example, AIMD studies on the tricalcium silicate (C₃S)/water interface have provided detailed insights into proton transfer mechanisms and the stability of different hydroxyl groups formed on the surface. mit.edu

The dissolution of ions from calcium silicate surfaces into an aqueous environment is a complex process involving the breaking of existing bonds and the formation of new interactions with water molecules. AIMD simulations can elucidate the pathways and energetics of these dissolution events. Studies have shown that the dissolution process is often initiated at defect sites or corners and involves a gradual "unwrapping" of the ion from the crystal lattice as it becomes solvated by water molecules. psu.edu The coordination environment of the surface ions plays a crucial role in determining the dissolution pathway and its associated energy barrier.

Furthermore, AIMD has been used to investigate the formation of calcium silicate aqua complexes in solution, which are precursors to the nucleation of calcium-silicate-hydrate (C-S-H), the primary binding phase in cement. nih.gov These simulations can reveal the stable coordination states of calcium and silicate ions in water and the ligand exchange mechanisms that govern their interactions. nih.gov

Classical Molecular Dynamics (MD) Simulations

Classical Molecular Dynamics (MD) simulations offer a computationally less expensive alternative to quantum mechanical methods, allowing for the study of larger systems and longer timescales. These simulations rely on empirical force fields to describe the interactions between atoms.

The accuracy of classical MD simulations is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For calcium silicate hydrates (C-S-H) and their interfaces, several force fields have been developed, including ClayFF, CSH-FF, CementFF, and ReaxFF. psu.edunih.govresearchgate.net

The development of these force fields involves parameterizing the potential functions to reproduce experimental data and/or results from quantum mechanical calculations for a range of relevant materials, such as tricalcium silicate (C₃S), portlandite, and tobermorite (B576468) (a crystalline analogue of C-S-H). psu.eduethz.ch Validation is a crucial step in this process and involves comparing the simulation results for various structural, mechanical, and dynamic properties with experimental measurements or DFT calculations. nih.govnih.gov For instance, force fields are validated by their ability to reproduce lattice parameters, elastic constants, and vibrational spectra of known crystalline phases. researchgate.netethz.ch A database, cemff, has been established to collect and compare different force fields for cementitious materials, aiding researchers in selecting the most appropriate potential for their specific application. psu.edu

Classical MD simulations have been extensively used to investigate the atomic-scale structure and dynamics of calcium-silicate-hydrate (C-S-H) gel, the primary binding phase in hydrated Portland cement. nih.govmdpi.comacs.org Due to its amorphous or poorly crystalline nature, the precise structure of C-S-H is difficult to characterize experimentally. MD simulations provide a powerful tool to build and analyze realistic atomistic models of C-S-H. nih.govnih.gov

These simulations have revealed that C-S-H possesses a layered structure, often described as a defective tobermorite-like or jennite-like arrangement. uni-bonn.deescholarship.org The structure consists of calcium silicate sheets with interlayer water and calcium ions. The Ca/Si ratio is a key parameter that influences the structure, particularly the length of the silicate chains and the interlayer spacing. nih.gov Simulations have shown that at lower Ca/Si ratios, the silicate chains are longer and more polymerized, while at higher ratios, they become shorter. uni-bonn.de

The dynamics of water and ions within the nanoporous structure of C-S-H are also a major focus of MD simulations. nih.gov These studies have provided insights into the diffusion of water molecules and various ions (e.g., Na⁺, K⁺, Cl⁻) through the gel pores, which is crucial for understanding the durability and transport properties of cement-based materials. nih.gov The mobility of interlayer and interparticle water has been shown to play a significant role in the mechanical behavior of C-S-H, such as creep and shrinkage. ascelibrary.orgresearchgate.net

Table 2: Common Force Fields Used in Cement Chemistry Simulations

Force FieldDescriptionTypical Applications
ClayFFA general force field for clays (B1170129) and minerals, widely used for C-S-H and its interfaces. nih.govresearchgate.netnih.govSimulating the structure, mechanics, and transport properties of C-S-H. nih.gov
CSH-FFA re-parameterization of ClayFF specifically for C-S-H systems. nih.govresearchgate.netDetailed studies of C-S-H structure and properties.
CementFFA force field developed for a broad range of cementitious phases. psu.eduethz.chSimulations of both anhydrous and hydrated cement phases.
ReaxFFA reactive force field that can model bond formation and breaking. nih.govacs.orgresearchgate.netSimulating the hydration and dissolution of cement minerals. nih.govacs.orgresearchgate.net

The interface between tricalcium silicate (C₃S) and water is the site of the initial reactions that govern cement hydration. Classical MD simulations, particularly with reactive force fields like ReaxFF, have been employed to study the complex processes occurring at this interface. nih.govacs.orgresearchgate.net

These simulations have provided a dynamic picture of the hydration process, showing that upon contact with water, the C₃S surface undergoes significant restructuring. nih.govacs.org Water molecules dissociate, and the resulting hydrogen atoms penetrate the crystal lattice, leading to the formation of a disordered, amorphous calcium silicate hydrate (B1144303) layer on the surface. nih.govacs.orgresearchgate.net The topology of the C₃S surface has been found to play a crucial role in the initial water adsorption and subsequent reaction, with some surfaces exhibiting a stabilizing "tessellation" of water molecules that can inhibit further dissolution. mit.eduacs.orgresearchgate.net

The dissolution of calcium ions from the C₃S surface is a key step in the hydration process. MD simulations have elucidated the mechanisms of this dissolution, showing that it is a multi-step process involving the progressive replacement of oxygen atoms from the silicate lattice in the calcium ion's coordination sphere with water molecules. researchgate.net The rate of calcium dissolution has been observed to be influenced by the presence of adsorbed species on the surface. researchgate.netresearchgate.net Accelerated MD simulations have been used to probe the longer-timescale dissolution events, revealing a gradual detachment of silicon species from the surface and the formation of a double electrical layer that can slow down the dissolution rate over time. researchgate.net

Water Transport and Ion Binding in Nanoscale Pores of Hydrated Phases

The transport of water and ions within the nanoscale pores of hydrated this compound phases, such as calcium-silicate-hydrate (C-S-H), is a critical factor influencing the durability and long-term performance of materials derived from these systems. Molecular dynamics (MD) simulations have provided significant insights into the complex interactions occurring at the liquid-solid interface within these confined environments.

Reactive force field molecular dynamics simulations of water molecules confined in C-S-H nanopores reveal that the C-S-H surface is highly reactive. This reactivity leads to hydrolytic reactions at the solid-liquid interfacial zone, where some surface-adsorbed water molecules transform into Si-OH and Ca-OH groups, becoming strongly embedded in the C-S-H structure. The mobility of water molecules near the surface is restricted due to the formation of stable H-bonds with these Ca-OH and Si-OH groups. The structural and dynamic behavior of water molecules varies with distance from the pore surface, gradually transitioning to bulk water properties at distances of 10–15 Å from the interface.

The transport of ions through these nanopores is also significantly affected by the C-S-H substrate. The adsorption and accumulation of ions can retard the transport process of water. As the concentration of ions increases, the effects of immobilization and cluster accumulation become more pronounced, further reducing the transport rate of water. The type of ion also plays a crucial role; for instance, the transport rate of NaCl solutions is significantly higher than that of CaCl2 solutions, a phenomenon attributed to the desorption of intralayer calcium ions in the substrate. The electric double layer effect of the C-S-H gel substrate is more pronounced in NaCl solution than in CaCl2 solution and strengthens with increasing concentration in both cases.

The size of the nanopores is another determining factor in the diffusion of water and ions. MD simulations have shown that the diffusion coefficients of water molecules and ions in C-S-H nanopores increase as the pore size expands. Within these pores, Ca-rich C-S-H can form Ca-O and Ca-Cl clusters with water molecules and chloride ions, respectively, while Si-O tetrahedra on the silicate chains can form hydrogen bonds with water molecules, all of which constrain the movement of water and ions.

Simulation ParameterObservation
Water ConfinementReactivity at the C-S-H surface leads to the formation of Si-OH and Ca-OH groups.
Water MobilityReduced near the surface due to H-bonding with surface hydroxyl groups.
Ion ConcentrationHigher concentrations lead to ion immobilization and reduced water transport.
Ion TypeNaCl solutions exhibit faster transport rates than CaCl2 solutions.
Pore SizeDiffusion coefficients of water and ions increase with increasing nanopore size.

Mechanical Properties and Elasticity Modeling at the Nanoscale

The mechanical properties of this compound systems at the nanoscale, particularly those of C-S-H, are fundamental to understanding the macroscopic behavior of materials derived from them. Nanoindentation experiments and computational modeling have been employed to elucidate these properties.

Experimental investigations using atomic force microscopy-based nanoindentation have revealed that the intrinsic elastic modulus of C-S-H is highly dependent on the Ca/Si ratio. A significant increase in the elastic modulus is observed as the Ca/Si ratio increases, which is attributed to changes in the structural and chemical properties of the C-S-H interlayer. For lower Ca/Si ratios, the cohesion between layers is primarily due to silanol-water-silanol bonds, whereas at higher ratios, stronger ionic bonds contribute to increased stiffness.

Computational approaches, such as the Discrete Element Method (DEM), have been used to model the nanomechanical behavior of C-S-H. These models consider interparticle forces including friction, contact forces, van der Waals forces, and ionic correlation forces. Virtual nanoindentation simulations using DEM have shown that both the elastic modulus and hardness of C-S-H nanoparticle assemblies are significantly influenced by the packing density and the rotational stiffness of the particles. dntb.gov.uamdpi.com An increase in packing density leads to a stiffer and harder C-S-H matrix. dntb.gov.uamdpi.com The morphology of C-S-H particles also plays a crucial role; models assuming non-spherical, interlocking particles show better agreement with experimental data, suggesting that particle interlocking provides significant strength. dntb.gov.uamdpi.com

Molecular dynamics simulations have also been utilized to investigate the mechanical properties of C-S-H. These simulations have shown that the tensile strength of C-S-H is primarily determined by attractive electrostatic forces and the O-Si-O bonds within the silicate chains. The breakage of these silicate chains is a primary cause of reduced tensile strength.

PropertyInfluencing FactorObservation
Elastic ModulusCa/Si RatioIncreases with an increasing Ca/Si ratio. wpmucdn.com
Elastic ModulusPacking DensityIncreases with increased packing ratio. dntb.gov.uamdpi.com
HardnessPacking Density, Cohesion, Rotational Resistance, Shear FrictionIncreases with an increase in these factors. dntb.gov.uamdpi.com
Tensile StrengthElectrostatic Forces and O-Si-O BondsBreakage of silicate chains leads to reduced tensile strength.

Multi-Scale Modeling Approaches

Multi-scale modeling is a powerful paradigm for understanding the behavior of complex materials like this compound systems, where phenomena at multiple length and time scales are interconnected. This approach bridges the gap between atomic-level interactions and the macroscopic properties of the material. The fundamental idea is that the interactions between atoms at the microscopic level ultimately determine the material's behavior at larger scales.

At the atomic scale (nanometers and femtoseconds), quantum mechanical methods can be used to describe the electronic structure and interatomic bonding. These detailed calculations provide parameters for larger-scale models. At the microscopic scale (micrometers), classical interatomic potentials are used in methods like molecular dynamics to simulate the behavior of atoms. Moving up to the mesoscopic scale, the interactions are often described by phenomenological theories that encompass the effects of atomic interactions. Finally, at the macroscopic scale (centimeters and beyond), the material is treated as a continuous medium, and its behavior is governed by constitutive laws.

In the context of this compound systems, multi-scale modeling allows for the integration of atomic-level details, such as the structure of C-S-H and its interaction with water and ions, into models that can predict macroscopic properties like strength, elasticity, and durability. For instance, parameters derived from atomistic simulations can be used in higher-level models to predict the mechanical response of the material under different loading conditions. This hierarchical approach, where information is passed from finer to coarser scales, is essential for developing a comprehensive understanding of material behavior.

Predictive modeling plays a crucial role in assessing and forecasting the durability and performance of coatings based on this compound systems. These models aim to predict the service life of coatings by considering various degradation mechanisms under different environmental conditions.

For silicate-based coatings on concrete, durability is enhanced through the reaction of the silicate with Ca(OH)2 in the cement matrix to form C-S-H gel. mdpi.com This process reduces porosity and improves resistance to harmful substances. mdpi.com Predictive models for the service life of such coatings often incorporate factors like chloride ingress, which can lead to corrosion of reinforcing steel. betonconsultingeng.comusf.edu These models typically consider an initiation period, during which aggressive substances penetrate the coating and the underlying material, and a propagation period, where active deterioration occurs. betonconsultingeng.com

Computational frameworks have been developed to model the reaction and failure of environmental barrier coatings under exposure to silicate deposits. These models integrate thermodynamics, thermo-physical properties, and fracture mechanics to predict critical limits of deposit thickness and coating loss. researchgate.net The Ca:Si ratio in the attacking silicate deposit has been identified as a key parameter governing coating failure. researchgate.net

Machine learning techniques are also being increasingly employed to develop predictive models for coating durability. By training algorithms on experimental data that includes various environmental stressors and material properties, it is possible to create models that can forecast coating degradation. For instance, computer vision and machine learning can be used to analyze image data of coated surfaces to quantify and predict weathering effects like cracking and flaking.

Modeling ApproachKey InputsPredicted Outcome
Service Life Models for Concrete CoatingsChloride diffusion coefficient, concrete cover, mixture proportionsTime to corrosion initiation and propagation. betonconsultingeng.com
Computational Frameworks for EBCsDeposit composition (e.g., Ca:Si ratio), temperatureCritical deposit thickness, coating loss. researchgate.net
Machine Learning ModelsEnvironmental data (temperature, humidity, UV), coating properties (adhesion, gloss)Prediction of degradation modes (cracking, flaking, etc.). wpmucdn.com

Advanced Materials Applications and Engineering of Calcium Silicon Compounds

Metallurgical and Alloy Design

Calcium silicon is a versatile compound that plays a critical role in modern metallurgy, particularly in the production of high-quality steels and cast irons. Its unique chemical properties allow it to act as a deoxidizer, desulfurizer, inclusion modifier, and inoculant, contributing significantly to the refinement and enhancement of metal properties.

In the manufacturing of steel, the presence of dissolved oxygen and sulfur is detrimental to the final product's mechanical properties, leading to brittleness and reduced toughness. This compound is a potent agent for removing these impurities. fesialloy.comchenggangmetal.comfe-alloy.comwinfredint.comhsferroalloy.com Calcium possesses a strong chemical affinity for both oxygen and sulfur. fesialloy.comfe-alloy.com When introduced into molten steel, it readily reacts to form stable calcium oxides and calcium sulfides.

The deoxidation process involves the reaction of calcium with dissolved oxygen to form calcium oxide (CaO). Similarly, in desulfurization, calcium reacts with sulfur to form calcium sulfide (CaS), a stable compound that is insoluble in molten steel. fe-alloy.com These reaction products are less dense than the molten steel and readily float to the surface, where they can be removed as slag. The addition of this compound to molten steel also generates a strong exothermic effect, which helps in maintaining the temperature of the molten steel and facilitates the floating of non-metallic inclusions. fesialloy.comfe-alloy.com

The effectiveness of this compound as a deoxidizer and desulfurizer has led to its widespread use in the production of high-quality, low-carbon, and stainless steels, as well as special alloys such as nickel-based and titanium-based alloys. fesialloy.comhsferroalloy.com

Table 1: Typical Chemical Composition of this compound Alloys

ModelSi (%)Ca (%)C (≤%)Al (≤%)P (≤%)S (≤%)
Ca30Si6055-65300.10.30.0350.02
Ca28Si5555-60280.10.30.040.02

This table is interactive. Users can sort the data by clicking on the column headers.

Non-metallic inclusions are small, undesirable particles of impurities that can become trapped in solidifying steel, acting as stress concentrators and negatively impacting the metal's fatigue life, toughness, and ductility. This compound plays a crucial role in modifying the shape, size, and composition of these inclusions to render them less harmful.

One of the primary challenges in steelmaking, particularly in aluminum-killed steels, is the formation of hard, abrasive, and high-melting-point alumina (Al₂O₃) inclusions. These can cause blockages in the submerged entry nozzles during continuous casting. fesialloy.com Calcium treatment with this compound effectively modifies these solid alumina inclusions into lower-melting-point liquid calcium aluminates (CaO-Al₂O₃). jst.go.jp These liquid inclusions are less likely to cause nozzle clogging and tend to be spherical, which is a less detrimental morphology compared to the sharp, angular shape of alumina inclusions.

In the production of cast iron, controlling the solidification process is essential to achieve the desired microstructure and mechanical properties. This compound is widely used as an inoculant, a substance added to molten iron just before casting to promote the formation of favorable graphite structures. fesialloy.comzxferroalloy.comzxferroalloy.com

The primary function of inoculation is to provide nucleation sites for the precipitation of graphite from the molten iron. wordpress.com Without inoculation, cast iron, especially in thinner sections that cool rapidly, can form hard and brittle iron carbides (cementite) instead of graphite, a phenomenon known as "chill." wordpress.com

The addition of this compound promotes the formation of either fine-grained, randomly oriented (Type A) graphite flakes in gray cast iron or spheroidal graphite in ductile iron. fesialloy.comzxferroalloy.com This results in improved mechanical properties, including increased tensile strength and ductility, and a more uniform hardness throughout the casting. chenggangmetal.comirjet.net Studies have shown that calcium silicide is a more effective inoculant compared to other materials like ferrosilicon, significantly increasing the eutectic cell count, which is an indicator of the number of nucleation sites. irjet.net

Table 2: Effect of Inoculants on Grey Cast Iron Properties

InoculantEutectic Cell Count ImprovementTensile Strength Increase
Calcium Silicide8-10 times40%
Ferrosilicon5-6 times25-30%
Mixture of CaSi & FeSi (1:1)6-8 timesN/A
Aluminum Silicon (AlSi)3-4 timesN/A
Silicon Carbide (SiC)No appreciable increaseNo appreciable increase

This table is interactive. Users can sort the data by clicking on the column headers.

This compound is a key component in the production of various specialized ferroalloys. zxferroalloy.com Ferroalloys are alloys of iron with a high proportion of one or more other elements, used as raw materials in the steelmaking process to add specific elements to the final product.

This compound is often used as a raw material to produce more complex, multi-element alloys. For instance, ternary or multivariate composite alloys such as Si-Ca-Al, Si-Ca-Mn, and Si-Ca-Ba are produced by adding other elements to a this compound base. fesialloy.comzxferroalloy.com These composite alloys can serve as deoxidizers, desulfurizers, denitrification agents, and alloying agents in iron and steel metallurgy. zxferroalloy.com

Furthermore, this compound is utilized as a warming agent in converter steelmaking workshops. fesialloy.comhsferroalloy.comwanhuametal.com The exothermic reaction that occurs when this compound is added to molten steel helps to maintain the high temperatures required for the refining process. The production of this compound itself involves a high-temperature process, typically in an electric arc furnace, where silica (B1680970), lime, and coke are reacted in a strong reducing atmosphere. hsferroalloy.com The quality and purity of the resulting this compound can be controlled by the manufacturing process, with electrode furnaces generally producing higher-grade alloys with fewer impurities. wanhuametal.com

Cementitious and Construction Materials Innovation

In the realm of construction materials, calcium silicates are the fundamental building blocks of modern cements. Their reaction with water, known as hydration, is the primary mechanism through which cement gains its strength and durability.

Portland cement, the most common type of cement, is primarily composed of four main compounds: tricalcium silicate (B1173343) (C₃S), dicalcium silicate (C₂S), tricalcium aluminate (C₃A), and tetracalcium aluminoferrite (C₄AF). britannica.com The hydration of the two calcium silicates, C₃S and C₂S, is the most critical for the development of strength in cement-based materials. britannica.comnih.gov

When water is mixed with cement, a series of chemical reactions are initiated. The calcium silicates react with water to form two main products: calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521) (Ca(OH)₂). britannica.comwikipedia.org The chemical reactions can be represented as follows:

2Ca₃SiO₅ (C₃S) + 7H₂O → 3CaO·2SiO₂·4H₂O (C-S-H) + 3Ca(OH)₂ wikipedia.org

2Ca₂SiO₄ (C₂S) + 5H₂O → 3CaO·2SiO₂·4H₂O (C-S-H) + Ca(OH)₂

The rates of hydration for C₃S and C₂S differ significantly. Tricalcium silicate hydrates relatively quickly and is responsible for the early strength development of cement, typically within the first seven days. nih.govwikipedia.org Dicalcium silicate hydrates much more slowly and contributes to the long-term strength gain of the concrete. nih.govwikipedia.org

Development of High-Performance and Eco-Efficient Concrete

The incorporation of this compound compounds, primarily in the form of calcium silicate hydrates (C-S-H), is fundamental to the development of high-performance and eco-efficient concrete. C-S-H is the primary binding agent in cement paste, directly contributing to its strength and durability. acs.org In high-performance concrete, the goal is to optimize the formation and structure of C-S-H to achieve superior mechanical properties. The calcium-to-silicon (Ca/Si) ratio within the C-S-H structure is a critical parameter; a lower Ca/Si ratio is often associated with a more polymerized and stronger gel structure. mdpi.com Research has shown that by controlling this ratio, the compressive and flexural strengths of composite cementing materials can be maximized. For instance, one study found that a C/S ratio of 1.6 resulted in the highest strength, as the interwoven structure of C-S-H gel and ettringite filled the pores of the hydration products. researchgate.net

Eco-efficient concrete aims to reduce the environmental footprint of construction, primarily by minimizing the clinker content in cement. This is often achieved by substituting a portion of the Portland cement with supplementary cementitious materials (SCMs) such as fly ash, slag, and silica fume. ciaconference.com.aumdpi.com These materials are often industrial by-products and contain reactive silica that reacts with calcium hydroxide (a byproduct of cement hydration) to form additional C-S-H. mdpi.comijsreat.com This pozzolanic reaction not only enhances the long-term strength and durability of the concrete but also reduces the demand for energy-intensive clinker production, thereby lowering CO2 emissions. ciaconference.com.au The use of materials like copper slag and other pozzolanic materials in reactive powder concrete is a testament to the move towards more sustainable and eco-efficient construction practices. ijsreat.com

Table 1: Influence of Calcium/Silicon Ratio on Concrete Properties

Ca/Si RatioEffect on MicrostructureImpact on Mechanical StrengthReference
Low (<1.5)Increased length of silicate chains, more polymerized C-S-H structure.Generally higher compressive and flexural strength. mdpi.com
1.6Optimal interweaving of C-S-H gel and ettringite, filling of hydration product pores.Maximum compressive and flexural strength observed. researchgate.net
High (>1.5)Less polymerized C-S-H structure.Can lead to reduced strength if excess calcium hydroxide is present. mdpi.com
2.0Increased carbonation rate, coating of fly ash by calcite, hindering pozzolanic reaction.Reduced overall material strength. researchgate.net

Enhancing Durability and Resistance to Environmental Stressors

The durability of concrete and its ability to withstand environmental stressors are intrinsically linked to its microstructure, particularly its porosity and permeability. Calcium silicate compounds play a crucial role in enhancing durability by refining this microstructure. The formation of C-S-H gel, the primary hydration product, fills the pores within the cement paste, creating a denser, less permeable matrix. rsc.orgbts.gov This reduction in porosity limits the ingress of aggressive substances such as water, chlorides, and sulfates, which are primary agents of concrete deterioration. scispace.comemerald.com

Concrete with a well-developed C-S-H structure exhibits higher resistance to various forms of environmental attack. For instance, a dense matrix minimizes the penetration of chloride ions, a major cause of corrosion in steel reinforcement. acs.org Similarly, by reducing permeability, the concrete is better protected against sulfate attack, which can lead to expansion, cracking, and eventual degradation of the concrete. The use of supplementary cementitious materials, which promote the formation of additional C-S-H through pozzolanic reactions, is a key strategy for producing highly durable and resistant concrete. scispace.com Materials like colloidal silica have been shown to interact with calcium hydroxide to generate more C-S-H gel, fortifying the concrete's tenacity and longevity against environmental stressors. colloidalsilica.org

Table 2: Role of Calcium Silicate Hydrate (C-S-H) in Concrete Durability

Durability ParameterMechanism of C-S-H ActionResulting Improvement
Porosity and Permeability Fills capillary pores within the cement paste, creating a denser microstructure.Reduced ingress of water and aggressive ions. rsc.orgbts.gov
Chloride Ion Resistance Creates a tortuous pore structure, impeding the diffusion of chloride ions to the steel reinforcement.Enhanced protection against corrosion of reinforcing steel. acs.org
Sulfate Attack Resistance Reduces the permeability to external sulfates and consumes calcium hydroxide, a reactant in deleterious expansion reactions.Increased resistance to expansion, cracking, and degradation. scispace.com
Freeze-Thaw Resistance Reduces the amount of freezable water within the pore network.Improved resistance to damage from freezing and thawing cycles. bts.gov

Nanoscale Reinforcement and Additive Integration in Cement Matrices

The integration of nanoscale materials into cement matrices represents a significant advancement in concrete technology, with nano-calcium silicate hydrate (n-C-S-H) playing a pivotal role. The addition of synthetic C-S-H nanoparticles, often referred to as "seeds," can significantly accelerate the hydration of cement. ciaconference.com.au These nanoparticles act as nucleation sites, reducing the energy barrier for the formation of hydration products and promoting the dissolution-precipitation process of tricalcium silicate (C3S), a key component of cement. mdpi.com This accelerated hydration leads to a more rapid development of early-age strength, which is particularly beneficial in precast concrete applications as it can reduce the need for energy-intensive steam curing. mdpi.comresearchgate.net

The use of n-C-S-H as an additive also leads to a refinement of the concrete's microstructure. The nanoparticles fill the spaces between cement grains, resulting in a denser and more homogeneous matrix. researchgate.net This improved microstructure contributes to enhanced mechanical properties and durability. Research has shown that the integration of C-S-H seeds can improve the compressive strength of concrete, refine the pore structure, and increase its resistance to chloride ion migration and sulfate attack. mdpi.com While synthetic C-S-H can sometimes increase shrinkage, this can be mitigated by synthesizing it with shrinkage-reducing polycarboxylate superplasticizers. mdpi.com The overarching benefit of nanoscale reinforcement with C-S-H is the ability to engineer a more efficient and durable cement matrix from the atomic level up. mdpi.com

Table 3: Effects of Nano C-S-H Seeding on Cement Paste Properties

PropertyEffect of Nano C-S-H AdditionMechanismReference
Early-Age Strength Significant increaseActs as nucleation sites, accelerating cement hydration. ciaconference.com.aumdpi.com
Microstructure Refined pore structure, denser matrixFills nano- and micro-pores, promoting a more homogeneous structure. researchgate.net
Durability Improved resistance to chloride and sulfate ingressReduced porosity and permeability. mdpi.com
Shrinkage Potential for increaseCan be controlled with shrinkage-reducing admixtures. mdpi.com

Advanced Ceramic and Refractory Materials

High-Temperature Stability and Performance of Calcium Aluminate Cement

Calcium Aluminate Cement (CAC) is a specialized cement renowned for its exceptional performance in high-temperature environments, making it a critical component in refractory materials. standardchemicals.com.au Unlike Portland cement, which degrades at elevated temperatures, CAC maintains its structural integrity and strength. cimsa.com.tr The primary constituents of CAC are calcium aluminates, which, upon hydration, form phases that are stable at high temperatures. researchgate.net This inherent thermal stability allows CAC-based refractories to be used in applications where temperatures can exceed 1500°C, such as in the linings of furnaces, kilns, and incinerators. standardchemicals.com.aucsacement.com

The performance of CAC at high temperatures is attributed to the transformation of its hydration products. Metastable phases like calcium aluminate hydrate (CAH10) and dicalcium aluminate octahydrate (C2AH8) convert to stable phases such as tricalcium aluminate hexahydrate (C3AH6) and gibbsite (AH3) gel upon heating. researchgate.net While this conversion can sometimes be associated with a loss of strength, the dehydrated CAC is stable upon cooling, reducing the risk of swelling. uco.es The high alumina content in CAC contributes to its superior thermal stability and helps to alleviate pore pressure from water evaporation at high temperatures. researchgate.net Furthermore, at very high temperatures (above 1000°C), ceramic bonding occurs between the CAC and the refractory aggregates, creating a strong, monolithic structure. jinghuats.com The addition of materials like silica can further improve the compressive strength of CAC pastes at high temperatures. tandfonline.com

Composites for Extreme Environments (e.g., Thermal Barrier Coatings, Turbine Components)

Calcium silicate-based materials are utilized in the formulation of composites designed for extreme environments, notably as thermal barrier coatings (TBCs) for components in gas turbine engines. These coatings are essential for protecting the underlying metal parts from high temperatures and corrosive environments, thereby allowing for higher operating temperatures and improved engine efficiency. nasa.gov A two-layer TBC system, consisting of a metallic bond coat and a calcium silicate ceramic outer layer, has been shown to significantly enhance the resistance of turbine components to hot corrosion from impurities in fuel and air. nasa.gov

The ceramic layer, which can be applied via plasma spraying, provides a thermal barrier that keeps the metal components cooler. nasa.gov This allows for a reduction in cooling air requirements or an increase in gas temperatures. Calcium silicate has been identified as a promising material for these applications due to its performance in dirty fuel environments. scispace.com In addition to TBCs, calcium silicate is also used as a filler in coating compositions for wind turbine blades to provide mechanical stability and, in some formulations, to help prevent ice buildup. greyb.com While deposits of compounds like calcium silicate can be detrimental to turbine efficiency if they form unevenly on blades, watertechnologies.com the controlled application of calcium silicate in engineered coatings leverages its properties for protection in extreme operational conditions.

Two-Dimensional Silicon Materials and Devices

The synthesis of two-dimensional (2D) silicon materials, often referred to as silicene, has garnered significant interest due to their potential for novel electronic and optoelectronic applications. jos.ac.cn Calcium silicide (CaSi2) has emerged as a crucial precursor material for the production of these 2D structures. aip.org CaSi2 is a layered Zintl phase compound, characterized by anionic, buckled honeycomb layers of silicon atoms intercalated with calcium cations. acs.org This layered structure is key to the topotactic synthesis of 2D silicon.

The most common method for producing 2D silicon from CaSi2 involves a deintercalation process, where the calcium atoms are selectively removed from the crystal lattice. This is typically achieved by reacting CaSi2 with a reagent such as hydrochloric acid in an aqueous solution or through reactions in anhydrous media. jos.ac.cnresearchgate.net This process exfoliates the silicon layers, resulting in sheet-like silicon structures. jos.ac.cn Researchers have also explored methods like electron beam irradiation of thin films containing calcium and silicon to form 2D CaSi2 regions, which can then be processed to yield 2D silicon. mdpi.comnih.gov The resulting silicene nanosheets are a single atomic layer of silicon with a buckled honeycomb structure. aip.org These 2D silicon materials are predicted to have unique electronic properties, including a tunable bandgap and high charge carrier mobilities, making them promising candidates for next-generation electronic devices. jos.ac.cnnih.gov

Fabrication of Silicon Nanosheets and Siloxene Derivatives

The synthesis of two-dimensional (2D) silicon nanomaterials, such as silicon nanosheets (SiNSs) and their derivatives like siloxene, has garnered significant attention due to their unique properties compared to bulk silicon. researchgate.net A primary precursor for the production of these materials is calcium disilicide (CaSi₂), a layered Zintl phase compound. researchgate.net The fabrication process generally involves a top-down approach through the chemical exfoliation of CaSi₂. researchgate.netosti.gov

One common method is the deintercalation of calcium atoms from the CaSi₂ structure. researchgate.net This can be achieved by reacting CaSi₂ with substances like hydrogen chloride solution in the presence of various alcohols, which yields siloxene derivatives terminated with functional groups determined by the alcohol used. oup.com Another approach involves a solid-state reaction where CaSi₂ reacts with metal chlorides, such as TaCl₅, leading to the deintercalation of calcium and the formation of calcium-bridged siloxene. rsc.org The reaction with concentrated hydrochloric acid at low temperatures (around 0°C or lower) under an inert atmosphere is also a documented method for producing siloxene nanosheets. reddit.comacs.org

Researchers have also explored redox-assisted chemical exfoliation (RACE) of CaSi₂ to produce gram-scale quantities of clean and crystalline silicon sheets with a two-dimensional hexagonal graphitic structure. researchgate.net Furthermore, exposing CaSi₂ to vapors of chlorides like CrCl₂, FeCl₃, FeCl₂, and NH₄Cl has been shown to extract calcium atoms and facilitate the construction of Si-based nanosheets. nii.ac.jp The resulting silicon nanosheets are predicted to have superior physical properties compared to bulk silicon, making them promising for various applications. researchgate.net

Table 1: Methods for Fabrication of Silicon Nanosheets and Siloxene Derivatives from Calcium Disilicide

Method Reagents/Conditions Product Reference
Deintercalation Hydrogen chloride solution with various alcohols Siloxene derivatives with functional groups oup.com
Solid-State Reaction TaCl₅ with ethanol wash Calcium-bridged siloxene rsc.org
Low-Temperature Reaction Concentrated HCl at ≤0°C under inert atmosphere Siloxene nanosheets reddit.comacs.org
Redox-Assisted Chemical Exfoliation (RACE) Pre-processed CaSi₂ Crystalline silicon sheets researchgate.net
Vapor Phase Reaction CrCl₂, FeCl₃, FeCl₂, or NH₄Cl vapor Si-based nanosheets nii.ac.jp

Potential in Electronic and Optoelectronic Devices

This compound compounds, particularly in the form of various calcium silicides, are promising materials for silicon-based optoelectronics. mtak.hu Theoretical and experimental studies have focused on semiconductor silicides like Ca₂Si and Ca₃Si₄. mtak.hu Ca₂Si, in particular, is identified as a direct-gap semiconductor, which makes it suitable for fabricating light-emitting diode (LED) structures in the near-infrared range on a silicon platform. mtak.hu

The different phases of calcium silicide, including Ca₂Si, CaSi, and CaSi₂, exhibit distinct properties. For instance, the transparency of single-phase films of Ca silicides decreases in the series CaSi–CaSi₂–Ca₂Si. mtak.hu The formation of these phases can be controlled by factors such as the ratio of calcium to silicon fluxes and the growth temperature during molecular beam epitaxy (MBE). mtak.hu For example, a polycrystalline Ca₂Si film can be formed by decreasing the MBE growth temperature to 250°C and increasing the Ca to Si flux ratio. mtak.hu

A Ca₂Si film on p-type silicon can form a heterojunction with a low barrier that is insensitive to white light. mtak.hu Furthermore, Ca₂Si/Si-n mesa-diodes have demonstrated an increased spectral photoresponse compared to a standard silicon photodiode in the near-infrared photon energy range. mtak.hu The ability to grow epitaxial layers of calcium silicides on silicon is crucial for creating conductive optical contacts for silicon electronic devices. mtak.hu While silicon itself is not ideal for light emission due to its indirect bandgap, silicon-based compounds like calcium silicide are being investigated to overcome this limitation. rsc.orgchemindigest.com

Applications in Energy Storage and Hydrogen Storage

This compound compounds and their derivatives are being explored for their potential in energy storage and hydrogen storage applications. In the realm of energy storage, calcium-ion batteries (CIBs) are emerging as a promising alternative to lithium-ion batteries due to the abundance, lower cost, and environmental safety of calcium. eszoneo.comaip.orgacs.org Although theoretically capable of higher energy densities due to the divalency of calcium ions, the practical capacities of CIBs are still under development. aip.org Research is focused on developing suitable cathode materials that can efficiently intercalate calcium ions. aip.org

Calcium silicate has also been investigated as a component in anodes for lithium-ion batteries. For instance, a scalable approach has been proposed to synthesize calcium silicate/nanosilicon composites. researchgate.net In these composites, the bulk-distributed calcium silicate effectively inhibits the expansion of nanosilicon during lithiation and enhances ionic transfer, leading to improved electrochemical stability and performance. researchgate.net

In the context of hydrogen storage, a hydride-calcium approach has been utilized to create alloys of chemically active metals that can absorb and store hydrogen. energynews.biz This method allows for the production of materials from inexpensive oxides in a simplified manufacturing process. energynews.biz The goal is to develop powders with high hydrogen absorption capacity. energynews.biz Additionally, porous silicon materials, which can be derived from calcium silicide, are being investigated for solid-state hydrogen storage due to their high surface area and tunable pore structure. atomfair.compv-magazine.comdigitellinc.com The storage mechanism in porous silicon can involve both physisorption and chemisorption of hydrogen molecules. atomfair.com

Environmental Remediation and Functional Composites

Adsorption of Metal Cations from Aqueous Solutions

Calcium silicate materials have demonstrated significant potential for the environmental remediation of water contaminated with heavy metal cations. These materials can be synthesized from various sources, including low-grade bauxite desilication liquid, and can be produced as mesoporous structures with high adsorption capacities. nih.gov The mechanism of adsorption is often controlled by chemical reactions, with the Freundlich model being more suitable for describing the isothermal adsorption, suggesting that the process is not limited to monolayer adsorption. nih.gov

Studies have shown that mesoporous calcium silicate can effectively adsorb lead (Pb²⁺) and copper (Cu²⁺) ions from aqueous solutions, with a higher maximum adsorption capacity for lead ions. nih.gov The adsorption process is influenced by the pH of the solution; for instance, H⁺ ions in the solution can inhibit the adsorption of Cu²⁺ by mesoporous calcium silicate. nih.gov The presence of a background electrolyte does not significantly affect the adsorption of these metal ions. nih.gov

Tobermorites, a family of hydrous calcium silicate minerals, are also known to be efficient sorbents for divalent lead and cadmium ions. semanticscholar.org The uptake of heavy metals by these materials is dependent on the pH of the surrounding medium, which affects the surface charge of the adsorbent and the degree of ionization of the adsorbate. semanticscholar.org As the pH increases, the electrostatic repulsion between the positively charged metal ions and the adsorbent surface decreases, leading to an increase in the adsorption rate. semanticscholar.org

Table 2: Adsorption Capacities of Calcium Silicate-Based Materials for Heavy Metal Ions

Adsorbent Metal Ion Maximum Adsorption Capacity (mg/g) Reference
Mesoporous Calcium Silicate (MCS) Pb²⁺ 1921.506 nih.gov
Mesoporous Calcium Silicate (MCS) Cu²⁺ 561.885 nih.gov
Silica-Alumina-Zirconia (contains Ca²⁺ adsorption data) Ca²⁺ 2.28 scielo.br
Silica-Alumina-Zirconia Cd²⁺ 9.89 scielo.br
Silica-Alumina-Zirconia Cu²⁺ 14.88 scielo.br

Development of Anti-Microbial Composites (from a material science perspective)

From a material science perspective, calcium silicate-based materials are utilized in the development of antimicrobial composites, primarily due to their inherent properties that inhibit microbial growth. nih.govresearchgate.net The antimicrobial activity of these materials is largely attributed to their high alkalinity, which is a result of the release of calcium ions (Ca²⁺) and the formation of calcium hydroxide upon hydration. nih.govnih.gov This alkaline environment is not conducive to the survival and proliferation of many types of bacteria and fungi. nih.gov

The antimicrobial efficacy of calcium silicate cements has been demonstrated against a range of microorganisms, including Staphylococcus aureus, Streptococcus mutans, Enterococcus faecalis, and Candida albicans. nih.gov The interaction of these materials with biological tissues can also stimulate biomineralization processes, which is a desirable property in biomedical applications. nih.govresearchgate.net

In the development of antimicrobial composites, calcium silicate can be incorporated into a polymer matrix. mdpi.com The inclusion of such antimicrobial agents can inhibit biofilm formation and bacterial proliferation on various surfaces. mdpi.com For instance, in dentistry, mesoporous silica nanoparticles, which can be loaded with calcium and other therapeutic agents, are explored for incorporation into dental resins to impart antimicrobial and remineralizing properties without compromising the mechanical strength of the material. mdpi.com The sustained release of ions from these fillers can help inhibit bacterial growth at the material interface. mdpi.com

Degradation Mechanisms and Durability Performance in Service Environments

Thermal Degradation and High-Temperature Effects on Calcium Silicon Phases

Calcium silicide compounds exhibit varying degrees of thermal stability, which is critical for applications involving elevated temperatures. Calcium disilicide (CaSi₂) has a melting point of 1033 °C and is noted to decompose when subjected to moisture, evolving hydrogen and producing calcium hydroxide (B78521) wikipedia.org. Industrial calcium silicide typically contains impurities such as iron and aluminum, which can influence its thermal behavior wikipedia.org.

Studies on the thermal decomposition of mixtures containing calcium disilicide, such as CaSi₂/PTFE, indicate that exothermic reactions can commence at around 700 K (approximately 427 °C) akjournals.com. This suggests that while the melting point is over 1000 °C, reactions and potential degradation can begin at significantly lower temperatures depending on the surrounding materials and atmosphere. In these mixtures, calcium silicide can cause an exotherm to develop at 800 K (approximately 527 °C), although the endothermicity of the accompanying material's degradation may still be observed at higher temperatures akjournals.com.

The stability of different calcium-silicon phases is also dependent on temperature and composition. In the Ca-Si system, three stable intermediate solid phases exist: Ca₂Si, CaSi, and CaSi₂. Ca₂Si is found on the Ca-rich side, and CaSi₂ on the Si-rich side of the phase diagram. researchgate.net. The formation temperature of Ca₅Si₃ is lower than that of Ca₂Si, and their compositions are similar, leading to a competitive relationship between these phases researchgate.net. Calcium monosilicide (CaSi) has been identified as the first silicide phase to form in the Ca-Si(001) system at 500 °C, attributed to factors including its maximum modulus of heat of formation, a decrease in calcium accommodation coefficient to silicon, and better lattice matching with the silicon substrate researchgate.net. CaSi also exhibits higher stability compared to Ca₂Si and CaSi₂ based on the maximum modulo heat of formation researchgate.net.

Calcium silicate (B1173343) boards, which are composed of calcium silicate hydrates, are known for their excellent thermal stability and can be used in high-temperature environments ranging from 650 °C to 1050 °C luyangwool.com. They are resistant to thermal shock and can maintain integrity under rapid temperature changes laurelrefractory.com.

Calcium Silicide Phase Melting/Decomposition Temperature (°C) Notes Source
CaSi₂ 1033 (Melting), ~540 (Auto-ignition) Decomposes with moisture, evolves H₂ wikipedia.orghummelcroton.com wikipedia.orghummelcroton.com
CaSi >580 (Formation temp) First phase to form in Ca-Si(001) at 500°C researchgate.net researchgate.net
Industrial CaSi 700-900 (Melting/Freezing Range) Contains impurities like Fe, Al hummelcroton.comsinteredfilter.net hummelcroton.comsinteredfilter.net

Irradiation-Induced Structural Changes and Mechanical Property Degradation (e.g., in Nuclear Facilities)

In nuclear facilities, concrete structures, which contain calcium silicate hydrates (C-S-H), are exposed to gamma radiation. The concrete biological shield in a nuclear power plant can receive a gamma dosage of approximately 100–200 MGy over an 80-year design life osti.gov. Research on the effects of gamma irradiation on calcium silicate hydrates indicates that ultra-high doses can induce changes in their mechanical properties and nanostructure osti.govresearchgate.net.

Studies using nanoindentation on C-S-H with varying Ca/Si ratios (0.75, 1, and 1.33) subjected to gamma doses up to 0.784 MGy showed no apparent trend in Young's modulus or stress relaxation with increasing irradiation dose jst.go.jp. However, qualitatively, most irradiated samples exhibited more relaxation than control samples, although not always statistically significantly jst.go.jp. A lack of clear changes in mechanical properties at these lower doses correlated with chemical analyses showing no loss of interlayer water or changes in mean silicate chain length jst.go.jp.

At ultra-high gamma irradiation dosages (e.g., 189 MGy), studies report that irradiation decreases the basal spacing of C-S-H and increases its Young's modulus osti.govresearchgate.net. This stiffening is attributed to the reduced basal spacing, potentially due to increased nanoporosity while microporosity remains unchanged osti.govresearchgate.net. Irradiation at these high doses also decreased molecular water content and increased hydroxyl groups in C-S-H, suggesting that the removal of interlayer water reduces basal spacing osti.govresearchgate.net. ¹H and ²⁹Si NMR results indicate some disorder in the local proton CaO-H species and slight depolymerization of the silicate structure at ultra-high doses researchgate.net.

While studies on calcium silicide itself regarding irradiation effects are less prevalent in the provided results, the research on calcium silicate hydrates in concrete highlights the potential for radiation-induced structural and mechanical changes in calcium-silicon compounds, particularly at high cumulative doses relevant to long-term exposure in nuclear environments. The effect of nuclear radiations on siliceous minerals other than quartz, such as plagioclase, has also been studied, indicating that irradiation can increase their reactivity tandfonline.com.

Chemical Dissolution and Leaching Processes (e.g., in Aqueous Systems, Scale Inhibition)

Calcium silicide and calcium silicate compounds exhibit varying behaviors when exposed to aqueous systems, ranging from insolubility to gradual dissolution and leaching. Calcium disilicide (CaSi₂) is generally insoluble in water but may decompose when subjected to moisture, releasing hydrogen and forming calcium hydroxide wikipedia.org. It decomposes in hot water and is flammable, potentially igniting spontaneously in air wikipedia.org.

Calcium silicate hydrate (B1144303) (C-S-H) gels, a key component in cement, play a significant role in buffering the pH of porewater in cementitious systems cambridge.org. In deionized water, progressive leaching of C-S-H gels leads to incongruent dissolution cambridge.org. For systems with a high initial calcium/silicon molar ratio, preferential leaching of calcium occurs until the ratio decreases to around 0.8, after which the gels dissolve congruently cambridge.org. Conversely, for gels with very low Ca/Si ratios (below 0.29), calcium is preferentially leached, resulting in a more silica-rich gel cambridge.org. The solubility of calcium silicates can be low, with wollastonite (CaSiO₃) having a solubility of less than 0.01% at room temperature researchgate.net. Complete dissolution of silicates typically requires strong reagents like hydrofluoric acid, which breaks the Si-O bonds in polymeric chains researchgate.net.

Calcium silicate hydrate functional materials with calcium-releasing ability have been explored for applications like enhancing the anammox process in wastewater treatment, demonstrating improved biomass retention and system stability nih.gov. This suggests a controlled dissolution or release of calcium ions from the material in an aqueous environment.

In the context of scale inhibition and corrosion protection, silica-based coatings containing calcium silicate can be used. When exposed to water and hydroxide ions, calcium silicate in these coatings can slowly dissolve, releasing calcium and silicate ions grace.com. These ions can then react with metal ions, such as iron, to form protective layers of iron silicate and calcium silicate oxides, which help shield the metal surface from corrosion and seal pores in the coating grace.com.

Environmental Degradation in Advanced Coating Systems (e.g., Silicate Deposits)

Calcium-silicon compounds are present in advanced coating systems, particularly in thermal and environmental barrier coatings (TBCs and EBCs) used in high-temperature applications like gas turbine engines. These coatings are susceptible to degradation from molten deposits, often referred to as CMAS (calcium-magnesium-aluminum-silicate), which originate from ingested siliceous debris like dust, sand, and volcanic ash iacademic.infoharvard.educambridge.org.

CMAS melts at temperatures around 1200 °C and infiltrates the coating, leading to degradation cambridge.org. The molten glass can penetrate the porous structure of TBCs and chemically dissolve the coating material, often followed by the precipitation of a modified oxide harvard.edu. In rare earth silicate EBCs, CMAS can dissolve the silicates, forming crystalline, non-stoichiometric apatite phases and specifically attacking the silicate grain boundaries researchgate.net. This leads to deep penetration of CMAS into grain boundaries, forming low-melting eutectic phases and causing grain boundary recession researchgate.net.

The degradation of coatings by silicate deposits is a significant challenge for increasing the operating temperatures of gas turbines harvard.edu. CMAS infiltration not only stiffens the coating but also degrades its insulating properties, potentially exacerbating other degradation mechanisms harvard.edu. Strategies to mitigate CMAS effects include developing coating materials that react with CMAS to form protective layers, such as apatite, which consumes calcium and silicon from the melt and limits infiltration cambridge.org.

Calcium silicate itself can be used as a component in coatings, for instance, in cellulose (B213188) composites. The addition of calcium silicate to cellulose has been shown to increase the degradation temperature and improve flame retardant properties mdpi.comnih.gov. The long-term water barrier property of such composites depends on the effectiveness of hydrophobic surface treatments mdpi.comnih.gov.

Long-Term Stability and Recrystallization Phenomena in Hydrated Systems

The long-term stability of calcium-silicon compounds, particularly calcium silicate hydrates (C-S-H) in hydrated systems like concrete, is a critical aspect of their durability. C-S-H gel is initially an amorphous or semi-crystalline phase that forms during the hydration of cement mdpi.comnorthwestern.edu. Over time and especially at elevated temperatures, this amorphous C-S-H gel can transition into more crystalline mineral phases, a process that can affect the material's properties mdpi.com.

Above approximately 110 °C, amorphous C-S-H gel can transform into semi-crystalline or crystalline phases, which can lead to a reduction in cement strength and increased water permeability, a phenomenon known as cement strength retrogression mdpi.com. The severity of this retrogression increases sharply above 150 °C mdpi.com. In silica-deficient systems, tobermorite (B576468) and amorphous C-S-H can transform into xonotlite at high temperatures, while in silica-sufficient systems, they can transform into gyrolite (B1173441) researchgate.net. These phase transformations involve gradual structural changes in the hydration products and are considered a potential driving force for long-term strength retrogression researchgate.net.

The long-term stability of calcium silicate hydrate materials can be influenced by their composition and the presence of additives. For example, in hydroceramic systems, the Ca/Si ratio affects long-term stability, with systems having a ratio of 1 showing better stability compared to those with a ratio of 0.5, where strength retrogression due to the formation of reyerite can occur mdpi.com. The addition of silica (B1680970) fume can enhance long-term stability by promoting the reaction of silica sand and increasing the content of C-(A)-S-H in the hydration products mdpi.com.

Modified calcium silicate hydrate materials, such as those derived from fly ash and modified with polymers, have demonstrated remarkable long-term stability in specific applications like heavy metal adsorption, retaining their performance for extended periods (e.g., over 100 days) rsc.org. This improved stability can be attributed to factors like enhanced corrosion resistance due to the modification rsc.org.

Emerging Research Frontiers and Future Perspectives

Novel Calcium Silicon Phases with Tailored Architectures and Properties

Recent research has focused on moving beyond traditional bulk this compound to create novel phases with precisely controlled architectures and, consequently, unique properties. A key area of exploration is the synthesis of calcium silicide nanoparticles. When reduced to the nanoscale, calcium silicide exhibits distinct optical, electrical, and chemical properties due to an increased surface-to-volume ratio. nanorh.com These nanoparticles possess high reactivity, thermal stability, and metallic conductivity, opening up possibilities for their use in catalysis, energy storage, and conductive coatings. nanorh.com

The layered crystal structure of certain this compound phases, such as Calcium Disilicide (CaSi₂), is another area of intense investigation. CaSi₂ consists of two-dimensional puckered silicon layers separated by planar monolayers of calcium. nii.ac.jpresearchgate.net This unique structure allows for a top-down approach to synthesize two-dimensional silicon-based nanostructures, like nanosheets, by selectively removing the calcium atoms. nii.ac.jpresearchgate.net These 2D nanomaterials exhibit an extraordinarily high specific surface area and are being explored for various applications. nii.ac.jp Researchers are investigating different methods, including the use of various reactants, to control the morphology and properties of the resulting silicon nanosheets. nii.ac.jp

The ability to create different crystalline forms of calcium silicide, such as CaSi₂, Ca₂Si, and Ca₅Si₃, allows for the tailoring of material properties for specific needs. nanorh.comresearchgate.net By controlling synthesis conditions, researchers can influence the stoichiometry and crystal structure, thereby tuning the electrical conductivity and thermal stability of the final material. nanorh.com

Table 1: Properties and Potential Applications of Novel this compound Architectures

Architecture Key Properties Potential Applications
Nanoparticles High surface area, enhanced reactivity, metallic conductivity, thermal stability, size-dependent optical properties. nanorh.com Catalysis, energy storage, metallic coatings, semiconductor devices, conductive coatings. nanorh.com
2D Nanosheets Extraordinarily high specific surface area, controllable electronic and optical properties. nii.ac.jp Electronics, optoelectronics, energy applications. nii.ac.jp
**Layered Crystals (e.g., CaSi₂) ** Anisotropic structure, precursor for 2D materials. nii.ac.jpresearchgate.net Synthesis of silicon nanosheets and other 2D nanostructures. nii.ac.jp

Integration of Artificial Intelligence and Machine Learning in this compound Material Design

In the context of this compound, AI can be used to:

Predict Material Properties: Machine learning algorithms can be trained on existing data to predict properties such as strength, conductivity, and stability for novel this compound compositions, significantly reducing the need for extensive experimental validation. forbes.comnih.gov

Accelerate Discovery: By screening millions of potential compositions, AI can identify promising candidates for specific applications, such as high-performance alloys or materials for energy storage. weforum.orgsemanticscholar.org

Optimize Synthesis Processes: AI can help in designing more efficient and cost-effective synthesis pathways by proposing novel chemical reactions and optimizing process parameters. weforum.org Generative AI models can even create new molecular structures and reaction pathways tailored for specific applications. weforum.org

Inverse Design: A paradigm shift enabled by AI is "inverse design," where researchers can start with a set of desired properties, and the AI model generates the material composition most likely to exhibit them. medium.com

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur during the formation and application of this compound is crucial for optimizing its performance. Advanced in-situ characterization techniques allow researchers to observe these processes in real-time, providing invaluable insights that are not obtainable through conventional post-process analysis.

For instance, the formation of calcium silicide layers has been studied in-situ using techniques like Auger and electron energy loss spectroscopy, and differential optical reflectance spectroscopy. researchgate.net These methods allow for the real-time monitoring of the chemical and electronic changes as calcium is deposited on a silicon surface, revealing details about the formation of different silicide phases. researchgate.net

In industrial applications like steelmaking, where this compound is used as a deoxidizer and modifier of inclusions, real-time analysis of the molten slag is critical for process control and quality assurance. bruker.com Portable X-ray Fluorescence (XRF) analyzers are being used for near real-time, in-process monitoring of slag composition. bruker.com This allows for immediate adjustments to the process, leading to greater efficiency, lower costs, and higher quality steel. bruker.com

Table 2: Advanced In-Situ Characterization Techniques for this compound

Technique Information Obtained Application Area
Auger Electron Spectroscopy (AES) Elemental composition and chemical state at the surface. researchgate.net Studying the formation of thin films and interfaces. researchgate.net
Electron Energy Loss Spectroscopy (EELS) Electronic structure and bonding information. researchgate.net Characterizing the electronic properties of different this compound phases. researchgate.net
X-ray Fluorescence (XRF) Elemental composition of bulk materials. bruker.com Real-time process control in metallurgy (e.g., slag analysis). bruker.com
High-Temperature Microscopy Direct observation of microstructural changes at elevated temperatures. Investigating phase transformations and reactions in alloys.

Sustainable Synthesis Routes and Lifecycle Analysis of this compound Materials

With growing environmental concerns, there is a significant research effort directed towards developing sustainable synthesis routes for this compound materials and understanding their environmental impact through Lifecycle Analysis (LCA).

Traditional production of this compound involves carbothermic reduction at high temperatures in electric arc furnaces, which is an energy-intensive process. beifangalloy.comispatguru.com Researchers are exploring more eco-friendly "green" synthesis methods. One promising approach is the use of biogenic sources for the raw materials. For example, silica (B1680970) can be extracted from agricultural waste like rice husks, wheat husks, and sugarcane bagasse, while calcium oxide can be derived from eggshells or marble waste. consensus.appresearchgate.net These methods not only utilize waste products, reducing landfill, but can also be less energy-intensive and avoid the use of harsh chemical precursors. researchgate.net Hydrothermal synthesis using waste concrete as a source of calcium and silicon is another innovative route being investigated. mdpi.com

Lifecycle Analysis (LCA) is a methodology used to assess the environmental impacts associated with all the stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). pyrometallurgy.co.za For materials like this compound, a "cradle-to-gate" analysis is often performed, which covers the process up to the point where the material leaves the factory. pyrometallurgy.co.zavliz.be LCA studies for ferroalloys highlight that a major environmental impact comes from the high electricity consumption during production. pyrometallurgy.co.za Therefore, using renewable energy sources for manufacturing can significantly reduce the carbon footprint. These analyses help identify environmental hotspots in the production chain and guide the development of more sustainable practices. pyrometallurgy.co.zaresearchgate.net

Synergistic Effects in Complex Multi-Component this compound Systems

Calcium and silicon are often incorporated into complex, multi-component alloy systems to achieve specific properties through synergistic effects. The interactions between calcium, silicon, and other alloying elements can lead to the formation of new phases and the refinement of the microstructure, resulting in improved mechanical or chemical properties.

In aluminum alloys, for instance, the addition of both calcium and silicon can lead to the formation of complex intermetallic phases like Al₂CaSi₂. mdpi.commdpi.comresearchgate.net These phases can influence the solidification behavior of the alloy, refine the grain structure, and modify the morphology of other phases, which can enhance properties like castability and ductility. mdpi.commdpi.com Similarly, in magnesium-based alloys, the addition of calcium to Mg-Si systems can modify the Mg₂Si phase, changing it from a coarse dendritic structure to finer polygonal particles. mdpi.com This modification can influence the alloy's thermal conductivity and mechanical properties. mdpi.com

The study of these multi-component systems is complex, as the interactions between the elements can be non-linear. Researchers use thermodynamic modeling and advanced characterization techniques to understand the phase transformations and microstructural evolution in these alloys. mdpi.comresearchgate.net The goal is to precisely control the composition to leverage the synergistic effects and design alloys with a superior combination of properties for demanding applications. mdpi.comresearchgate.net For example, in some systems, calcium is added to mitigate the detrimental effects of iron by modifying the morphology of iron-containing intermetallics. mdpi.com

Q & A

Q. How can interdisciplinary approaches (e.g., materials science + biology) enhance CaSi research?

  • Collaborate with biologists to design co-culture models studying CaSi’s interaction with fibroblasts and macrophages. Use synchrotron-based X-ray fluorescence (XRF) to map Ca/Si distribution in tissue samples. For mechanistic insights, pair transcriptomics (RNA-seq) with molecular dynamics simulations .

Ethical and Reproducibility Considerations

  • Data Sharing : Archive raw datasets (e.g., XRD spectra, corrosion rates) in repositories like Zenodo with DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Replication : Provide step-by-step protocols for critical steps (e.g., furnace calibration) in supplementary materials. Use Open Science Framework (OSF) to publish preprints and lab notebooks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.